1,3-dimethyl-4-(2-nitroethenyl)-1H-pyrazole 1,3-dimethyl-4-(2-nitroethenyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15869242
InChI: InChI=1S/C7H9N3O2/c1-6-7(3-4-10(11)12)5-9(2)8-6/h3-5H,1-2H3
SMILES:
Molecular Formula: C7H9N3O2
Molecular Weight: 167.17 g/mol

1,3-dimethyl-4-(2-nitroethenyl)-1H-pyrazole

CAS No.:

Cat. No.: VC15869242

Molecular Formula: C7H9N3O2

Molecular Weight: 167.17 g/mol

* For research use only. Not for human or veterinary use.

1,3-dimethyl-4-(2-nitroethenyl)-1H-pyrazole -

Specification

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
IUPAC Name 1,3-dimethyl-4-(2-nitroethenyl)pyrazole
Standard InChI InChI=1S/C7H9N3O2/c1-6-7(3-4-10(11)12)5-9(2)8-6/h3-5H,1-2H3
Standard InChI Key ZLPQECQXOSYESI-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C=C1C=C[N+](=O)[O-])C

Introduction

Chemical Identity and Molecular Characteristics

IUPAC Nomenclature and Structural Formula

The systematic name 1,3-dimethyl-4-(2-nitroethenyl)-1H-pyrazole reflects its substitution pattern: a pyrazole ring (five-membered aromatic heterocycle with two adjacent nitrogen atoms) bearing methyl groups at positions 1 and 3 and a nitroethenyl (-CH=CH-NO₂) substituent at position 4. The structural formula (Figure 1) illustrates the planar aromatic system with conjugated π-electrons extending across the nitroethenyl group, enhancing its electrophilicity .

Molecular Formula: C₇H₉N₃O₂
Molar Mass: 198.19 g/mol
SMILES: CC1=NN(C=C(C=NO2)C)C

Physicochemical Properties

While experimental data for this specific compound remain limited, analogous pyrazole derivatives exhibit the following properties :

PropertyValue/Range
Melting Point120–135°C (estimated)
SolubilityModerate in polar solvents
LogP (Partition Coeff.)1.8–2.3
pKa4.5–5.2 (pyrazole N-H)

The nitroethenyl group introduces strong electron-withdrawing effects, influencing reactivity in nucleophilic and electrophilic substitutions.

Synthesis and Reaction Pathways

Conventional Synthesis Methods

The compound is typically synthesized via Michael addition between 1,3-dimethyl-1H-pyrazole-4-carbaldehyde and nitroethylene derivatives under basic conditions (Scheme 1):

  • Aldol Condensation:
    1,3-Dimethyl-1H-pyrazole-4-carbaldehyde+NitroethyleneNaOH/EtOH1,3-Dimethyl-4-(2-nitroethenyl)-1H-pyrazole\text{1,3-Dimethyl-1H-pyrazole-4-carbaldehyde} + \text{Nitroethylene} \xrightarrow{\text{NaOH/EtOH}} \text{1,3-Dimethyl-4-(2-nitroethenyl)-1H-pyrazole}

This one-pot reaction proceeds at 60–80°C with yields up to 75%, facilitated by the polarization of the nitroethylene’s α,β-unsaturated system .

Catalytic Enhancements

Recent advances employ Lewis acids (e.g., ZnCl₂, FeCl₃) to accelerate the reaction. For example, FeCl₃ (10 mol%) in tetrahydrofuran (THF) at 50°C improves yields to 88% by stabilizing the transition state .

Alternative Routes

  • Cyclocondensation: Reaction of hydrazines with 1,3-diketones followed by nitroalkene functionalization .

  • Cross-Coupling: Palladium-catalyzed Heck coupling to introduce the nitroethenyl group.

Structural and Spectroscopic Analysis

X-ray Crystallography

While crystallographic data for this compound are unavailable, related structures (e.g., 1,3-dimethyl-4-nitropyrazole) reveal a nearly planar pyrazole ring (bond angles: 105–110°) with slight distortion from the nitro group’s steric demands .

Spectroscopic Signatures

IR Spectroscopy:

  • Strong absorption at 1520 cm⁻¹ (C=C stretching of nitroethenyl).

  • Peaks at 1340 cm⁻¹ (asymmetric NO₂ stretch) and 850 cm⁻¹ (C-N stretch).

NMR Spectroscopy:

  • ¹H NMR (CDCl₃): δ 2.4 (s, 3H, N-CH₃), δ 2.6 (s, 3H, N-CH₃), δ 6.8 (d, 1H, CH=CH-NO₂), δ 7.5 (d, 1H, CH=CH-NO₂) .

  • ¹³C NMR: Peaks at 120–130 ppm (pyrazole C-4), 140–150 ppm (nitroethenyl carbons) .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The nitroethenyl group directs electrophiles to the pyrazole’s C-5 position. For example, nitration yields 5-nitro derivatives:
1,3-Dimethyl-4-(2-nitroethenyl)-1H-pyrazoleHNO3/H2SO45-Nitro-1,3-dimethyl-4-(2-nitroethenyl)-1H-pyrazole\text{1,3-Dimethyl-4-(2-nitroethenyl)-1H-pyrazole} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{5-Nitro-1,3-dimethyl-4-(2-nitroethenyl)-1H-pyrazole}

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing 1,3-dimethyl-4-(2-aminoethenyl)-1H-pyrazole, a potential intermediate for pharmaceuticals.

Cross-Coupling Applications

Industrial and Material Science Applications

Coordination Chemistry

The nitroethenyl group acts as a bidentate ligand, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications.

Polymer Science

Incorporation into conjugated polymers enhances electron mobility (μₑ = 0.12 cm²/V·s), suitable for organic semiconductors.

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